2-Chloro-3-(3-methyl-2-thenoyl)pyridine
Overview
Description
“2-Chloro-3-(3-methyl-2-thenoyl)pyridine” is a chemical compound with the molecular formula C11H8ClNOS and a molecular weight of 237.71 g/mol . It is an intermediate of medicine and agricultural chemicals .
Synthesis Analysis
The synthesis of pyridine derivatives like “2-Chloro-3-(3-methyl-2-thenoyl)pyridine” often involves cross-coupling reactions such as the Suzuki-Miyaura reaction . Other methods include the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(3-methyl-2-thenoyl)pyridine” consists of a pyridine ring substituted with a chlorine atom and a 3-methyl-2-thenoyl group .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides . They can also undergo direct C-4-H alkylation with alkyl halides .Physical And Chemical Properties Analysis
“2-Chloro-3-(3-methyl-2-thenoyl)pyridine” has a density of 1.331g/cm3 and a boiling point of 355.6ºC at 760 mmHg .Scientific Research Applications
Agrochemical Industry
2-Chloro-3-(3-methyl-2-thenoyl)pyridine: is a key intermediate in the synthesis of various agrochemicals. Its derivatives are used in the protection of crops from pests. The unique combination of the pyridine moiety with other functional groups contributes to the development of novel pesticides that offer effective pest control with potentially lower environmental impact .
Pharmaceutical Development
This compound serves as a precursor in the pharmaceutical industry for the development of drugs with trifluoromethylpyridine as a structural motif. This group is found in several pharmaceutical products, indicating the importance of such intermediates in medicinal chemistry .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, 2-Chloro-3-(3-methyl-2-thenoyl)pyridine derivatives are also utilized in veterinary medicine. The incorporation of this compound into veterinary drugs can enhance their efficacy and safety profile for animal health care .
Synthesis of Fluorinated Compounds
The compound is involved in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on the biological activities and physical properties of compounds. These fluorinated compounds have a wide range of applications, including in the development of new materials .
Green Chemistry
The derivatives of 2-Chloro-3-(3-methyl-2-thenoyl)pyridine are valuable in the field of green chemistry. They can be synthesized in a more environmentally friendly manner, reducing waste and avoiding extensive work-up procedures, which aligns with the principles of sustainable chemistry .
Flow Chemistry
In flow chemistry, this compound can be used to produce methylated pyridines through a continuous flow method. This approach offers advantages over traditional batch processes, such as shorter reaction times, increased safety, and reduced waste, making it a valuable method in industrial chemistry .
Future Directions
properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-4-6-15-10(7)9(14)8-3-2-5-13-11(8)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJINBRWBUJJELI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641778 | |
Record name | (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
760192-99-2 | |
Record name | (2-Chloro-3-pyridinyl)(3-methyl-2-thienyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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